前列腺素F1α

描述

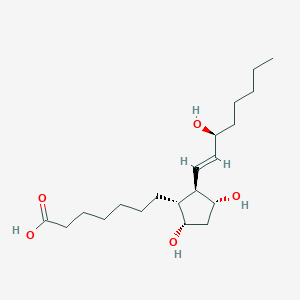

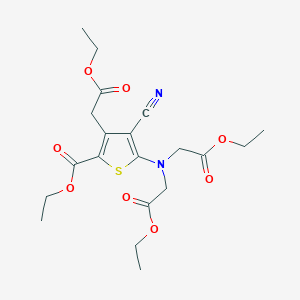

前列腺素F1α,也称为6-酮-前列腺素F1α,是前列环素(前列腺素I2)的稳定代谢产物。它是一种生理活性化合物,在所有哺乳动物体内以微量存在。 在人血浆中,前列腺素F1α的浓度通常低于每毫升50皮克 。 该化合物在各种生理过程中发挥重要作用,包括血管舒张、抑制血小板聚集和调节炎症反应 .

科学研究应用

前列腺素F1α具有广泛的科学研究应用,包括:

作用机制

前列腺素F1α通过与靶细胞表面的特定受体相互作用发挥作用。 它主要作用于前列环素受体,导致细胞内信号通路的激活,从而导致血管舒张、抑制血小板聚集和调节炎症反应 。 该化合物的效果通过靶细胞内环状腺苷单磷酸 (cAMP) 水平的升高介导 .

生化分析

Biochemical Properties

Prostaglandin F1alpha is involved in a host of biological research areas due to its role in vascular and smooth muscle activity . It is often studied for its effects on vasodilation and the modulation of blood flow . It is also of interest in studies investigating smooth muscle contraction, where it provides insights into the mechanisms governing gastrointestinal, uterine, and bronchial function .

Cellular Effects

Prostaglandin F1alpha controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling, which includes Prostaglandin F1alpha, is implicated in numerous disease states .

Molecular Mechanism

Prostaglandin F1alpha signaling is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . This review focuses on the expression, characterization, regulation, and mechanism of action of prostanoid receptors with particular emphasis on human isoforms .

Temporal Effects in Laboratory Settings

Prostaglandin F1alpha is derived mainly from Prostaglandin E1, and is metabolized to 6-Keto Prostaglandin F1alpha . Prostaglandin F1alpha is excreted directly into the urine . Prostaglandin F1alpha contracts the circular muscle of the gut in opposition to the Prostaglandins of the E series .

Dosage Effects in Animal Models

In veterinary science, prostaglandins including Prostaglandin F1alpha have been used as agents capable of affecting the breeding and treatment of infertility in larger domestic species . The effects of Prostaglandin F1alpha vary with different dosages in animal models .

Metabolic Pathways

Prostaglandin F1alpha is a putative metabolite of dihomo-gamma-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway . Both Prostaglandin F1alpha and PGF2alpha have been shown to act as priming pheromones for male Atlantic salmon with a threshold concentration of 10-11 M .

准备方法

合成路线和反应条件

前列腺素F1α可以通过前列环素(前列腺素I2)的非酶水解合成。 前列环素的生成通常通过测量前列腺素F1α的水平来监测,因为前列环素在血浆中的半衰期非常短(约60分钟),在缓冲液中更短(2至3分钟) 。合成路线包括在受控条件下对前列环素进行水合反应以生成前列腺素F1α。

工业生产方法

前列腺素F1α的工业生产涉及使用高效液相色谱 (HPLC)、气相色谱-质谱联用 (GC/MS)、放射免疫分析或酶联免疫分析技术从生物体液(如血清、尿液和组织培养基)中测量和分离该化合物 .

化学反应分析

反应类型

前列腺素F1α经历各种化学反应,包括:

氧化: 前列腺素F1α可以被氧化形成氧化的磷脂酸,例如 PA(PGF1alpha/2:0).

还原: 该化合物可以被还原形成不同的代谢产物,包括四氢-前列腺素F1α.

取代: 前列腺素F1α可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件

前列腺素F1α反应中常用的试剂包括氧化剂、还原剂和各种催化剂。这些反应的条件通常涉及受控温度、pH 值以及特定溶剂的存在,以促进所需的转化。

形成的主要产物

相似化合物的比较

类似化合物

前列腺素F2α: 前列腺素家族的另一个成员,以其在平滑肌收缩和生殖功能调节中的作用而闻名。

前列腺素D2: 参与睡眠、过敏反应和炎症的调节。

前列腺素E1: 以其血管舒张和抗炎特性而闻名。

前列腺素F1α的独特性

前列腺素F1α因其作为前列环素代谢产物的稳定性及其在血管舒张和抑制血小板聚集中的重要作用而独一无二 。 与其他前列腺素不同,前列腺素F1α专门用作前列环素生成的标记,并在心血管健康方面具有独特的临床应用 .

属性

IUPAC Name |

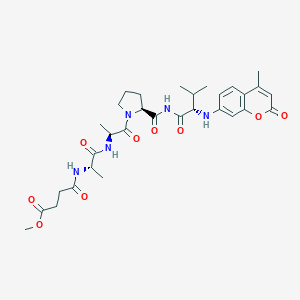

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-CDIPTNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901339475 | |

| Record name | (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901339475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin F1a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

745-62-0 | |

| Record name | PGF1α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin F1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901339475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN F1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ72O6860W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin F1a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)

![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)

![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)

![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)